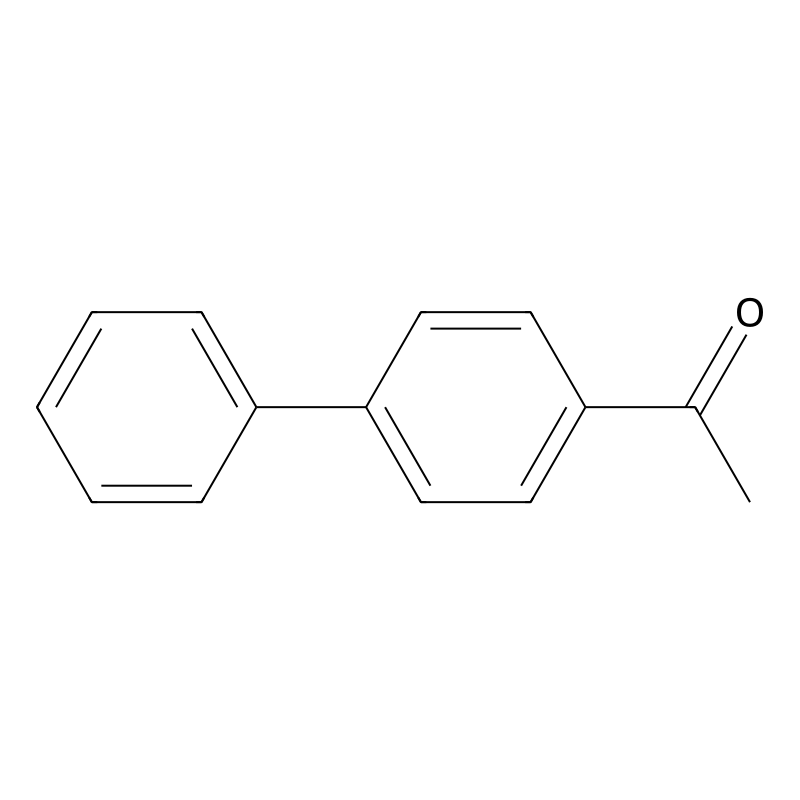

4-Acetylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Enzyme Inactivation Studies:

One primary research application of 4-Acetylbiphenyl lies in its role as a tool to study enzyme activity. Researchers have employed it in investigations focused on the inactivation of 7-ethoxy-4-trifluoromethylcoumarin ortho-deethylase (7-EFC), an enzyme involved in the metabolism of certain foreign chemicals [1]. The study aimed to understand how various arylalkynes, a class of organic compounds, impact the activity of 7-EFC. By incorporating 4-Acetylbiphenyl into the experiment, researchers were able to observe its effect on the enzyme and gain insights into the underlying mechanisms of enzyme inhibition by arylalkynes [1].

Source

[1] 4-Acetylbiphenyl, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

4-Acetylbiphenyl, also known as Ethanone, 1-[1,1'-biphenyl]-4-yl-, is an aromatic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol. It is characterized by the presence of an acetyl group attached to one of the phenyl rings in a biphenyl structure. The compound appears as a white to light yellow crystalline solid and is insoluble in water but soluble in organic solvents such as ethanol and ether .

4-Acetylbiphenyl is primarily synthesized through acylation reactions involving biphenyl and acetic anhydride or carboxylic acids. In studies, the acylation of biphenyl with acetic anhydride has shown selectivity higher than 98% for the formation of 4-acetylbiphenyl, with yields around 10% when using various zeolite catalysts . The compound can also undergo further acylation to yield diacetylated products, although these reactions typically result in lower yields due to product inhibition effects .

Several synthetic routes exist for producing 4-acetylbiphenyl:

- Acylation of Biphenyl: The most common method involves the reaction of biphenyl with acetic anhydride under acidic conditions.

- From 4-Hydroxyacetophenone: A method includes reacting 4-hydroxyacetophenone with phenylboronic acid in the presence of palladium catalysts and potassium carbonate, yielding high purity and yield .

- Alternative Routes: Other methods may involve different acyclic or cyclic precursors and various catalytic systems, including zeolites and transition metals.

These methods can vary significantly in terms of yield and purity depending on reaction conditions and catalysts used.

4-Acetylbiphenyl finds applications in various fields:

- Chemical Research: It serves as a key intermediate in organic synthesis and materials science.

- Supramolecular Chemistry: Studies have shown that it can form supramolecular structures on surfaces like gold, demonstrating properties such as directionality and robustness .

- Pharmaceuticals: It is used in studies related to enzyme inhibition and potential drug development .

Interaction studies involving 4-acetylbiphenyl focus on its role in enzyme activity modulation. For instance, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Specific interactions have been noted with arylalkynes, indicating that variations in structure can significantly affect biological activity .

Several compounds share structural features with 4-acetylbiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetophenone | C₈H₈O | Simple ketone structure |

| Biphenyl | C₁₂H₁₀ | Parent compound without functional groups |

| 4-Hydroxyacetophenone | C₈H₈O₂ | Hydroxyl group addition |

| 4-Diacetylbiphenyl | C₁₄H₁₄O₂ | Diacetyl derivative |

Uniqueness of 4-Acetylbiphenyl:

- The presence of both biphenylic structure and acetyl functionality distinguishes it from simpler compounds like acetophenone.

- Its ability to participate in complex supramolecular chemistry sets it apart from other similar compounds.

XLogP3

Boiling Point

Appearance

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant